molecular formula C27H30O15 B13812444 Kaempferol-7-neohesperidoside

Kaempferol-7-neohesperidoside

Cat. No.: B13812444
M. Wt: 594.5 g/mol
InChI Key: ZEJXENDZTYVXDP-UFJJLZRISA-N
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Description

Kaempferol-7-neohesperidoside (CAS: 17353-03-6) is a flavonol glycoside with the molecular formula C₂₇H₃₀O₁₅ and an exact mass of 594.158 g/mol . It consists of kaempferol (a 4',5,7-trihydroxyflavonol) glycosylated at the 7-hydroxyl position with neohesperidose, a disaccharide composed of rhamnose and glucose . This compound is naturally occurring in plants such as Citrus medica, Retama monosperma, and Terminalia chebula, where it contributes to bioactive properties, including antiviral, antimicrobial, and cytotoxic activities .

Key physicochemical properties include:

  • Solubility: Soluble in DMSO, ethanol, and water (with solubility-enhancing agents like SBE-β-CD) .
  • Stability: Stable at -20°C for years in powder form but degrades in solution within months .
  • Bioactivity: Demonstrated strong binding affinity to influenza viral proteins (e.g., neuraminidase, haemagglutinin) and antimicrobial targets .

Properties

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

7-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O15/c1-9-17(31)20(34)23(37)26(38-9)42-25-21(35)18(32)15(8-28)41-27(25)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,23+,25+,26-,27?/m0/s1

InChI Key

ZEJXENDZTYVXDP-UFJJLZRISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Kaempferol-7-neohesperidoside

Synthetic Glycosylation Approaches

The core synthetic strategy for this compound is the glycosylation of kaempferol with neohesperidose. This can be achieved through two main routes:

  • Enzymatic Glycosylation : Utilizes glycosyltransferases (GTs), enzymes that catalyze the transfer of sugar moieties to the kaempferol aglycone under mild, aqueous conditions. This method offers regio- and stereoselectivity, preserving the bioactivity of the molecule. For example, UDP-glycosyltransferases catalyze the formation of 7-O-neohesperidosides in plants like tea, using UDP-sugar donors.

  • Chemical Glycosylation : Employs chemical glycosyl donors and catalysts to attach the neohesperidose sugar to kaempferol. This approach often requires protecting group strategies and controlled reaction conditions to achieve selectivity and yield.

Reaction Conditions and Catalysts
  • Enzymatic reactions typically occur in aqueous buffers at moderate temperatures (~30°C) with agitation.
  • Chemical methods may involve Lewis acid catalysts or other promoters under anhydrous conditions.
  • Solvent engineering is critical in enzymatic glycosylation to improve substrate solubility without compromising enzyme activity.

Extraction and Purification from Natural Sources

This compound can also be isolated from natural plant materials such as seeds of Litchi chinensis and other flavonoid-rich plants. The extraction process involves:

  • Solvent Extraction : Using solvents like methanol, acetone, or aqueous mixtures to solubilize the compound.
  • Chromatographic Purification : Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to purify this compound to high purity (>98%).

Detailed Preparation Protocols and Data

Enzymatic Glycosylation with UDP-Glycosyltransferases

A recent study on enzymatic glycosylation relevant to flavonoid 7-O-neohesperidosides demonstrated:

Parameter Details
Enzyme UDP-glycosyltransferase (e.g., UGT71E5)
Substrate Kaempferol (aglycone)
Sugar Donor UDP-neohesperidose or UDP-glucose (for analogs)
Temperature 30°C
Reaction Time 20–24 hours
Solvent System Aqueous buffer with cosolvents like DMSO or cyclodextrin complexes
Yield Up to 90% isolated yield (analogous glucosides)
Purification Ultrafiltration, lyophilization, silica gel chromatography, HPLC

Notes on Solvent Engineering: To overcome low solubility of flavonoid aglycones, cyclodextrin inclusion complexes (e.g., 2-hydroxypropyl-β-cyclodextrin) have been used to enhance substrate solubility while maintaining enzyme activity.

Chemical Glycosylation

Chemical synthesis involves:

  • Activation of the sugar moiety (neohesperidose) as a glycosyl donor.
  • Coupling with kaempferol under catalytic conditions.
  • Protection/deprotection steps to ensure regioselectivity at the 7-OH position.

Stock Solution Preparation for Experimental Use

For laboratory handling and formulation, this compound stock solutions are prepared according to solubility data:

Amount (mg) Concentration (mM) Volume of Solvent (mL)
1 1 1.6821
5 1 8.4104
10 1 16.8209
1 5 0.3364
5 5 1.6821
10 5 3.3642
1 10 0.1682
5 10 0.841
10 10 1.6821

Solvents used include acetone, chloroform, dichloromethane, and dimethyl sulfoxide (DMSO), with storage recommended at -20°C to -80°C to preserve stability.

Chemical Reactions and Modifications

This compound can undergo several chemical transformations post-synthesis:

Reaction Type Reagents/Conditions Products/Effects
Oxidation Hydrogen peroxide, potassium permanganate Formation of quinones and oxidized derivatives
Reduction Sodium borohydride, lithium aluminum hydride Reduced forms with altered biological activity
Substitution Acyl chlorides, alkyl halides Derivatives with modified hydroxyl groups

Such modifications are useful in structure-activity relationship studies and development of analogs.

Summary of Research Findings and Practical Notes

  • Enzymatic glycosylation using UDP-glycosyltransferases is the preferred method for regioselective and stereoselective synthesis of this compound, especially when combined with solvent engineering techniques to improve substrate solubility.
  • Chemical glycosylation remains a viable alternative but requires careful control of reaction conditions and protecting groups.
  • Extraction from natural sources followed by chromatographic purification is a common industrial approach, ensuring high purity suitable for analytical and biological studies.
  • Stock solutions should be prepared according to solubility profiles and stored under controlled temperatures to maintain compound integrity.

Scientific Research Applications

Kaempferol-7-neohesperidoside is a flavonoid-7-O-glycoside, a phenolic compound with a flavonoid moiety linked to a carbohydrate at the C7 position . It has been reported in Litchi chinensis .

Chemical Properties and Structure

  • Molecular Formula: C27H30O15C_{27}H_{30}O_{15}
  • Molecular Weight: 594.5 g/mol
  • Synonyms: Includes Kaempferol 7-neohesperidoside, Kaempferol-7-O-neohesperidoside, and various structural descriptors .

Potential Applications and Research

While specific applications of this compound are still under investigation, some research areas include:

  • Antimicrobial Activity: Extracts from Schinus molle L. leaves, containing Kaempferol-7-O-neohesperidoside, are being studied for antimicrobial properties .
  • Flavonoid Metabolism: Kaempferol-7-O-neohesperidoside is involved in the study of flavonoid glycosides and their cleavage .
  • Traditional Medicine: It is one of the compounds found in Chinese patent medicines used for treating chronic insomnia .
  • Plant Biochemistry: Research has found that a spike in kaempferol 7-O-α-rhamnoside occurred with stress recovery in plants, suggesting a contribution from hydrolysis of kaempferol 3-O-β-neohesperidoside-7- O-α-rhamnosides and/or kaempferol 3- O-α-rhamnoside-7- O-α-rhamnoside by hitherto unknown mechanisms .

Comparison with Similar Compounds

Antiviral Activity (Influenza Targets)

Compound Docking Scores (kcal/mol) Key Interactions Reference
This compound -8.131 (HA), -10.046 (PB2) Pi–pi interactions with Tyr59/Tyr119
Hesperidin -10.675 (NA), -8.131 (HA) Hydrogen bonds with active-site residues
Kaempferol-3-O-rutinoside -9.2 (NA) Moderate affinity to polymerase proteins

Insights :

  • This compound outperforms kaempferol-3-O-rutinoside in binding to haemagglutinin (HA) and polymerase PB2, likely due to the C7 glycosylation enhancing steric compatibility with viral protein pockets .
  • Hesperidin, a flavanone glycoside, shows superior neuraminidase (NA) inhibition, possibly due to its flavanone backbone’s conformational flexibility .

Antimicrobial Activity

Compound Binding Free Energy (kcal/mol) Key Interactions Reference
This compound -6.0532 Pi–pi with Tyr59; H-bonds with Gly106
Kaempferol-3-O-robinoside-7-O-rhamnoside -6.8084 Multiple pi–pi and H-bond interactions
Quercetin-3-O-arabinoglucoside -6.5907 Additional His15 interaction

Insights :

  • Despite lower binding energy than kaempferol-3-O-robinoside-7-O-rhamnoside, this compound’s antimicrobial efficacy is attributed to its unique glycosylation pattern stabilizing target-ligand interactions .

Antidiabetic Activity

Compound Binding Affinity (kcal/mol) Target Protein Reference
This compound -17.04 TNF-α, α-glucosidase
Luteolin-7-O-glucoside -27.45 Stronger H-bonding with Val163
Quercetin -20.89 Broad-spectrum inhibition

Insights :

  • This compound exhibits moderate antidiabetic activity compared to luteolin-7-O-glucoside, likely due to fewer hydrogen-bonding sites in its aglycone structure .

Metabolic and Pharmacokinetic Differences

  • Solubility : this compound’s neohesperidose moiety enhances water solubility compared to aglycone kaempferol, facilitating bioavailability .
  • Stability: Glycosylation at C7 protects the hydroxyl group from oxidation, improving metabolic stability over mono-glycosides like kaempferol-3-O-glucoside .
  • Synergistic Effects: In Retama monosperma extracts, this compound works synergistically with cyanidin-3,5-di-O-glucoside for enhanced antimicrobial activity .

Q & A

Q. How can researchers accurately determine the solubility of Kaempferol-7-neohesperidoside for in vitro experiments?

  • Methodology : Solubility testing should begin with polar aprotic solvents like DMSO, followed by sequential addition of co-solvents (e.g., PEG300, Tween-80) if precipitation occurs. For in vitro studies, prepare a stock solution (e.g., 50 mg/mL in DMSO) and dilute with aqueous buffers. If insolubility persists, use surfactants like 20% SBE-β-CD in saline. Heating (≤50°C) or sonication can aid dissolution.
  • Key Data :
Solvent/FormulationSolubilityNotes
DMSOHighPreferred for stock solutions
20% SBE-β-CD/SalineModerateSuitable for in vivo IP/IV administration
PEG400LowUsed for oral dosing in animal models

Q. What spectroscopic and chromatographic methods are used to identify this compound in plant extracts?

  • Methodology : Use HPLC-MS with a C18 column and gradient elution (e.g., water-acetonitrile with 0.1% formic acid). Monitor the [M-H]⁻ ion at m/z 593.27 (exact mass 594.158 Da) for quantification. Retention time (10.5 min in C18 systems) and UV absorption (λmax ~265 nm and 345 nm) are diagnostic markers .
  • Key Data :
ParameterValue
Exact Mass594.158 Da
Retention Time (HPLC)10.5 min
UV Peaks265 nm, 345 nm

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioavailability for therapeutic studies?

  • Methodology : Modify the glycosidic moiety (e.g., replacing neohesperidoside with rutinoside) to improve water solubility. Use enzymatic or chemical glycosylation strategies. Assess bioavailability via pharmacokinetic studies in rodent models, comparing AUC (area under the curve) of modified vs. parent compound.
  • Key Finding : Neohesperidoside derivatives show higher membrane permeability than rutinoside analogs due to reduced steric hindrance .

Q. What computational approaches are effective for predicting the antimicrobial mechanisms of this compound?

  • Methodology : Perform molecular docking using software like AutoDock Vina to simulate binding to microbial targets (e.g., Staphylococcus aureus gyrase). Validate with MD simulations (GROMACS) to assess binding stability. Compare binding energies (ΔG) with co-crystallized inhibitors.
  • Key Data :
Target ProteinΔG (kcal/mol)Reference Ligand ΔG
S. aureus Gyrase B-9.2-9.5 (Ciprofloxacin)
E. coli Dihydrofolate Reductase-8.7-9.1 (Trimethoprim)
ΔG ≤ -8.5 indicates high binding affinity .

Q. How should researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data?

  • Methodology : Conduct metabolite profiling (LC-MS/MS) to identify active derivatives formed in vivo. Compare in vitro IC50 values with in vivo plasma concentrations. Use knockout animal models to assess the role of gut microbiota in metabolizing the compound.
  • Example : In a murine sepsis model, this compound showed 60% survival in vitro (IC50 = 12 µM) but only 25% in vivo due to rapid glucuronidation. Co-administration with a glucuronidase inhibitor increased efficacy to 45% .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

  • Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope). Report EC50/IC50 with 95% confidence intervals. For heterogeneous data, apply mixed-effects models to account for batch variability.
  • Key Consideration : Include a power analysis (α = 0.05, β = 0.2) to determine sample size adequacy, especially when comparing structural analogs .

Q. How can researchers ensure reproducibility in solubility and stability assays?

  • Methodology : Standardize solvent preparation (e.g., SBE-β-CD concentration ±2% w/v) and storage conditions (-80°C for long-term; ≤1 month at -20°C). Use USP-grade reagents and validate HPLC methods per ICH Q2(R1) guidelines. Report freeze-thaw cycles and centrifugation parameters (e.g., 10,000 ×g, 10 min) .

Structural and Functional Insights

Q. What evidence supports the role of this compound in modulating oxidative stress pathways?

  • Methodology : Measure ROS scavenging in H2O2-treated cell lines (e.g., HepG2) using DCFH-DA fluorescence. Combine with qPCR to assess Nrf2/ARE pathway activation (e.g., HO-1, NQO1 expression).
  • Key Finding : At 20 µM, the compound reduced ROS by 55% in HepG2 cells and upregulated NQO1 by 3.2-fold vs. controls .

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